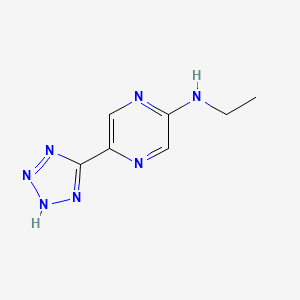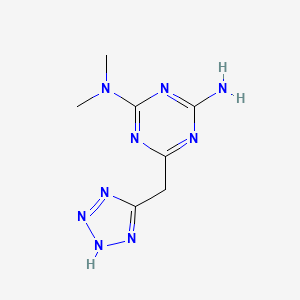![molecular formula C7H8N4S B6975222 5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole](/img/structure/B6975222.png)
5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole: is a heterocyclic compound that contains both a thiophene ring and a tetrazole ring. The presence of these two rings makes it an interesting compound for various chemical and biological applications. The thiophene ring is known for its aromatic properties, while the tetrazole ring is often used in pharmaceuticals due to its bioisosteric properties with carboxylic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole typically involves the reaction of 5-methylthiophene-2-carbaldehyde with sodium azide and ammonium chloride in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiophene ring in 5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole is used as a building block in the synthesis of more complex molecules
Biology: The compound has potential applications in the development of new pharmaceuticals. The tetrazole ring is known for its ability to mimic carboxylic acids, making it useful in drug design.
Medicine: Research has shown that compounds containing the tetrazole ring can exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be explored for similar activities.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. The thiophene ring is known for its conductivity, making it useful in the production of organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole depends on its specific application. In pharmaceuticals, the tetrazole ring can interact with biological targets by mimicking carboxylic acids, thereby inhibiting enzymes or receptors. The thiophene ring can also contribute to the compound’s overall activity by providing additional binding interactions with the target.
Comparaison Avec Des Composés Similaires
5-methylthiophene-2-carbaldehyde: A precursor in the synthesis of 5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole.
2-methyl-5-acetylthiophene: Another thiophene derivative with different functional groups.
5-methyl-2-thienyl methyl ketone: A compound with a similar thiophene ring but different substituents.
Uniqueness: this compound is unique due to the presence of both the thiophene and tetrazole rings. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-5-2-3-6(12-5)4-7-8-10-11-9-7/h2-3H,4H2,1H3,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHKZMENJCBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
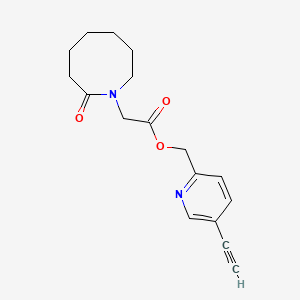
![N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B6975155.png)
![1-ethoxy-N-[2-(2-methylbenzimidazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B6975156.png)
![8-methyl-N-pyrazin-2-yl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B6975167.png)
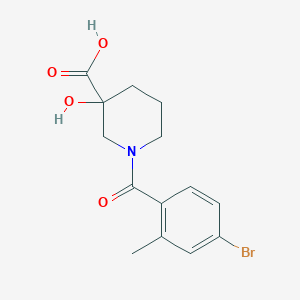
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B6975175.png)
![5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid](/img/structure/B6975181.png)
![1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol](/img/structure/B6975192.png)
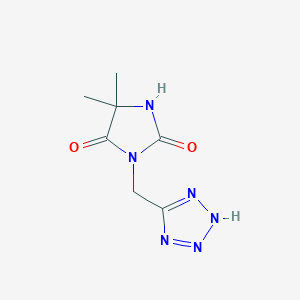
![5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole](/img/structure/B6975211.png)
![1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole](/img/structure/B6975214.png)
![5-[2-(oxan-2-yl)ethyl]-2H-tetrazole](/img/structure/B6975216.png)
